Structural Differentiation: 3-Fluorophenyl vs. Unsubstituted Phenyl Sulfonyl Scaffold
The presence of a single fluorine atom at the meta position of the phenylsulfonyl ring distinguishes the target compound from its non-fluorinated phenyl analog. This substitution is known to increase electronegativity and metabolic stability while modulating lipophilicity. In the context of prokineticin receptor modulation, related patents indicate that fluorinated aryl sulfonyl derivatives often exhibit enhanced potency and selectivity compared to unsubstituted or para-substituted analogs, though direct quantitative data for this specific compound has not been publicly disclosed [2]. The introduction of fluorine can reduce pKa of proximal groups and alter binding kinetics, which is a critical differentiator in CNS drug discovery programs where this compound is most relevant [1].
| Evidence Dimension | Predicted lipophilicity and metabolic stability |
|---|---|
| Target Compound Data | cLogP (predicted): ~3.1; Fluorine substituent enhances metabolic stability (qualitative estimate based on compound class) |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl analog (predicted cLogP ~2.8) |
| Quantified Difference | Estimated ΔcLogP ≈ +0.3; No quantitative metabolic stability data available |
| Conditions | Predicted properties using molecular modeling; no experimental data publicly available |
Why This Matters
For CNS-targeted programs requiring blood-brain barrier penetration, the subtle increase in lipophilicity from meta-fluorination can significantly impact passive permeability and tissue distribution.
- [1] ChemSrc. 2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine. CAS 1448064-29-6. Molecule page, accessed 2026-04-28. View Source
- [2] Takeda Pharmaceutical Company Ltd. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. Patent WO2013179024A1, publication date 2013-12-05. View Source
